1-(Furan-2-ylmethyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea
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Overview
Description
1-(Furan-2-ylmethyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a synthetic organic compound that features a furan ring and a tetrahydrothiophene ring with a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furan with a suitable alkylating agent under acidic or basic conditions.
Synthesis of the Tetrahydrothiophene Intermediate: The tetrahydrothiophene ring can be synthesized through a series of steps involving the reduction of thiophene followed by methylation and oxidation to introduce the sulfone group.
Coupling Reaction: The final step involves the coupling of the furan-2-ylmethyl intermediate with the tetrahydrothiophene intermediate in the presence of a urea derivative under suitable conditions, such as using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfone group in the tetrahydrothiophene ring can be reduced to a sulfide or sulfoxide.
Substitution: The urea linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Urea derivatives with different substituents.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-ylmethyl)-3-(3-methylthiophen-3-yl)urea: Lacks the sulfone group in the tetrahydrothiophene ring.
1-(Furan-2-ylmethyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-2-yl)urea: Differs in the position of the substituent on the tetrahydrothiophene ring.
Uniqueness
1-(Furan-2-ylmethyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is unique due to the presence of both a furan ring and a sulfone-containing tetrahydrothiophene ring, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 1-(Furan-2-ylmethyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a synthetic derivative that has garnered interest for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of urea compounds often possess significant antimicrobial properties. The presence of the furan and thiophene moieties may enhance these effects by interacting with microbial enzymes or cell membranes.
- Anticancer Potential : Some urea derivatives have been reported to inhibit cancer cell proliferation. The specific structure of this compound suggests potential activity against various cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
The biological activity is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways in pathogens or cancer cells.
- Cell Membrane Interaction : The hydrophobic nature of the furan and thiophene rings may facilitate interaction with lipid membranes, disrupting cellular integrity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in target cells, leading to death.
Antimicrobial Activity
In a study evaluating various urea derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of standard antibiotics like penicillin.
Anticancer Activity
A series of experiments on human cancer cell lines (e.g., HeLa and MCF7) indicated that this compound could reduce cell viability by inducing apoptosis. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 15 | Apoptosis induction |
MCF7 | 20 | Cell cycle arrest |
Properties
Molecular Formula |
C11H16N2O4S |
---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-(3-methyl-1,1-dioxothiolan-3-yl)urea |
InChI |
InChI=1S/C11H16N2O4S/c1-11(4-6-18(15,16)8-11)13-10(14)12-7-9-3-2-5-17-9/h2-3,5H,4,6-8H2,1H3,(H2,12,13,14) |
InChI Key |
YQHNFQKBWKVDOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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